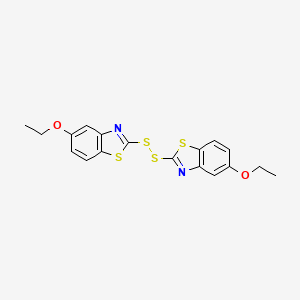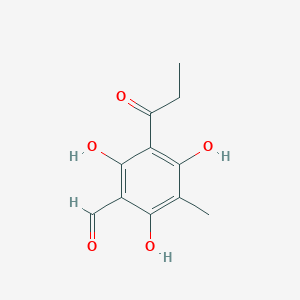![molecular formula C18H19NO6 B14364297 Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate CAS No. 90156-00-6](/img/structure/B14364297.png)
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a nitrophenyl group attached to a hepta-2,5-dienedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate typically involves the condensation of diethyl hepta-2,5-dienedioate with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylic compounds.
科学研究应用
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
- Diethyl 4-[(4-methylphenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-chlorophenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-bromophenyl)methylidene]hepta-2,5-dienedioate
Uniqueness
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
90156-00-6 |
|---|---|
分子式 |
C18H19NO6 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate |
InChI |
InChI=1S/C18H19NO6/c1-3-24-17(20)11-7-15(8-12-18(21)25-4-2)13-14-5-9-16(10-6-14)19(22)23/h5-13H,3-4H2,1-2H3 |
InChI 键 |
HYJQXQKPEKDFPV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)


![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)




![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)

![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)
